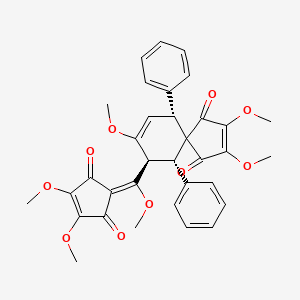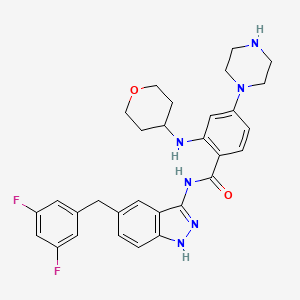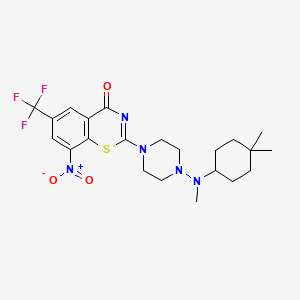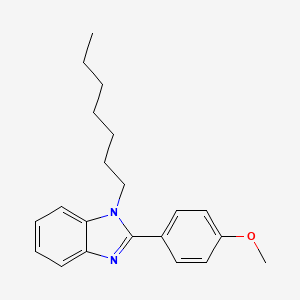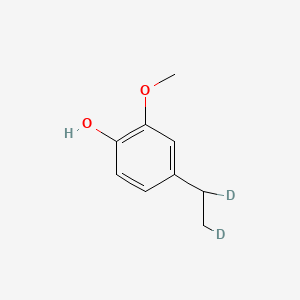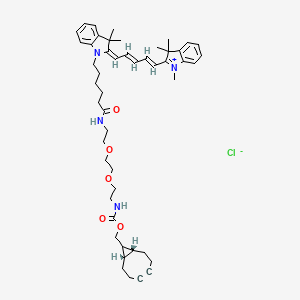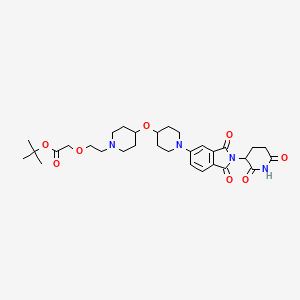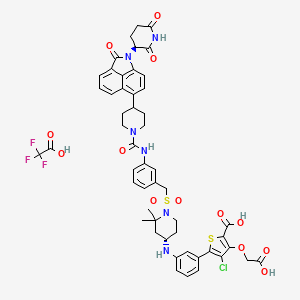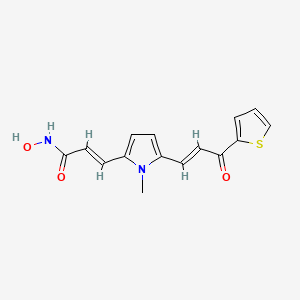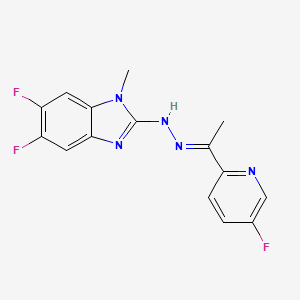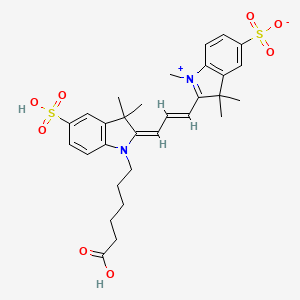
Sulfo-Cy3(Me)COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy3(Me)COOH is a derivative of the cyanine dye family, specifically a sulfo-Cyanine3 derivative. Cyanine dyes are known for their fluorescent properties and are widely used as fluorescent labels for proteins and nucleic acids. This compound exhibits an orange fluorescence with excitation and emission wavelengths of 554 nm and 568 nm, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3(Me)COOH typically involves multiple steps, including the introduction of functional groups, the assembly of the dye core, and hydrophilic modifications. The first step usually involves the introduction of a carboxylic acid (COOH) functional group. This can be achieved through chemical modifications of an existing Cy3-COOH dye molecule. Methods such as esterification or amidation may be employed to introduce the COOH group .
The core of the Cy3 dye, which includes aromatic rings and fluorescent groups, is assembled through a series of organic synthesis steps. This may involve reactions with benzene rings or other groups to construct the basic structure of the dye .
To enhance the water solubility of this compound, hydrophilic modifications are performed. This is typically achieved by introducing sulfonate groups, which carry a negative charge and increase the dye’s solubility in water .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes large-scale chemical reactions, purification, and quality control to ensure the consistency and purity of the final product. Techniques such as column chromatography, gel electrophoresis, and other separation methods are used to purify the product and remove any unreacted intermediates or impurities .
化学反応の分析
Types of Reactions
Sulfo-Cy3(Me)COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence.
Substitution: Functional groups on the dye can be substituted with other groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as changes in fluorescence or solubility .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence, while substitution reactions can produce modified dyes with different functional groups .
科学的研究の応用
Sulfo-Cy3(Me)COOH has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Biology: Employed in the labeling of proteins and nucleic acids for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
作用機序
The mechanism of action of Sulfo-Cy3(Me)COOH involves its fluorescent properties. The dye absorbs light at a specific wavelength (554 nm) and emits light at a different wavelength (568 nm). This fluorescence is used to label and track biological molecules. The molecular targets and pathways involved include proteins and nucleic acids, which the dye binds to, allowing for visualization and analysis .
類似化合物との比較
Similar Compounds
Sulfo-Cy3-COOH: Another sulfo-Cyanine3 derivative with similar fluorescent properties.
Sulfo-Cy3(Me)COOH sodium: A sodium salt form of this compound with improved water solubility.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for certain applications where other dyes may not be as effective. Its hydrophilic modifications also enhance its solubility, making it more versatile for use in aqueous environments .
特性
分子式 |
C30H36N2O8S2 |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40) |
InChIキー |
DGUNPJFECVJMDZ-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


